molecular formula C16H21N3O4S B2504912 Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1008965-22-7

Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2504912
CAS RN: 1008965-22-7
M. Wt: 351.42
InChI Key: MITCBABBSMXUOC-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, appears to be a complex molecule that may be related to the structures and synthesis methods described in the provided papers. Although none of the papers directly discuss this exact compound, they provide valuable insights into the chemistry of related molecules.

Synthesis Analysis

The synthesis of related compounds involves chemoselective methods and interactions with various reagents. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using Et3SiH/I2 as a reducing agent, which suggests that similar reducing conditions could potentially be applied to the synthesis of the compound . Additionally, the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in the presence of acetic acid as a catalyst indicates a method for introducing the piperazine moiety into the molecule .

Molecular Structure Analysis

The molecular structure of related compounds shows significant features such as a thiophene ring, a 2-amino group, and a 3-methyl ester group. The orientation of these groups, such as the cis orientation of the carbonyl group with respect to a double bond, is crucial for the overall molecular conformation . These structural insights are essential for understanding the three-dimensional arrangement of the target compound, which may also exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of certain functional groups. The formation of methyl-1,6-dioxo-8-((arylamino)carbonyl)-1,3,4,6,7,8-hexahydro-2H-pyrido(1,2-a)pyrazine-9-carboxylates through the reaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides suggests that the ketone and amine functionalities in the target compound may also undergo similar cycloaddition reactions .

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of the compound , they do offer characterization techniques such as IR, 1H NMR, 13C NMR, and LCMS for related compounds . These techniques could be applied to determine the physical and chemical properties of this compound, including its purity, molecular weight, and structural integrity. The crystal structure analysis of a similar compound also highlights the importance of hydrogen bonding in stabilizing the molecule, which could be relevant for the target compound's physical properties .

Scientific Research Applications

Structural Analysis and Properties

The compound Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been structurally analyzed, revealing it comprises a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group and the stability of the crystal structure due to intra- and intermolecular hydrogen bonds have been noted, emphasizing its unique structural characteristics (Vasu et al., 2004).

Synthetic Transformations and Derivatives

In synthetic chemistry, this compound serves as a versatile precursor for various transformations and derivative formations. For instance, it has been used in the synthesis of Schiff bases and tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones. These compounds, after being synthesized, have shown significant antibacterial, antifungal, and anti-inflammatory activities, making them crucial in medicinal chemistry and pharmaceutical science (Narayana et al., 2006), (Chiriapkin et al., 2021).

Molecular Design and Pharmacological Potential

The compound's molecular structure allows for significant modifications, paving the way for the creation of biologically active derivatives. For instance, azomethine derivatives of a similar base structure have been synthesized and analyzed, revealing their cytostatic, antitubercular, and anti-inflammatory properties. This highlights the compound's potential as a scaffold for developing new pharmacologically active agents (Chiriapkin et al., 2021).

Bioactive Derivatives and Antibacterial Applications

Derivatives of this compound have been noted for their bioactivity. For instance, thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities, contributing to their importance in developing new therapeutic agents (Vasu et al., 2005). The ability to form stable molecular conformations through intramolecular hydrogen bonding is a key feature that contributes to their biological activity.

properties

IUPAC Name

methyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-23-16(22)13-9-4-2-3-5-11(9)24-15(13)19-12(20)8-10-14(21)18-7-6-17-10/h10,17H,2-8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITCBABBSMXUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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